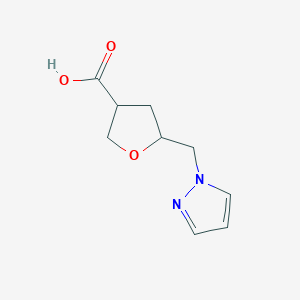
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 2305251-95-8 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 5-((1H-pyrazol-1-yl)methyl)tetrahydrofuran-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid” is 1S/C9H12N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-3,7-8H,4-6H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
- Antiallergic Agents : Compounds related to pyrazole-3-carboxylic acids, such as 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines, have been synthesized and found to exhibit antiallergic activity. These compounds have been tested in antianaphylactic models and showed promising results, with certain derivatives being significantly potent compared to known antiallergic drugs like disodium cromoglycate (A. Nohara et al., 1985).
- Antibacterial Agents : Pyrazole-3-carboxylic acid derivatives have also been synthesized and evaluated for their antibacterial activities. Some of these compounds have shown inhibitor effects on the growth of various microorganisms, indicating their potential as antibacterial agents (E. Akbas et al., 2005).
Coordination Chemistry and Materials Science
- Metal-Organic Frameworks (MOFs) : Research has explored the coordination behavior of azaarylpyrazole carboxylic acids, leading to the formation of crystalline metal-organic frameworks with unique topologies. These frameworks exhibit different properties based on the metal ions and ligands used, and have potential applications in luminescence and materials chemistry (Lu-Fang Liu et al., 2013).
Optical and Electronic Materials
- Nonlinear Optical (NLO) Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their nonlinear optical properties. Certain compounds in this series have shown potential for optical limiting applications, which is crucial for developing materials that protect sensitive optical components from intense light sources (B. Chandrakantha et al., 2013).
Antiproliferative Agents
- Cancer Research : Novel pyrazole derivatives have been synthesized and assessed for their antiproliferative activity against various cancer cell lines. Some of these compounds have shown significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment (H. Ananda et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions remain to be elucidated.
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-3,7-8H,4-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDKKZDAQYHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

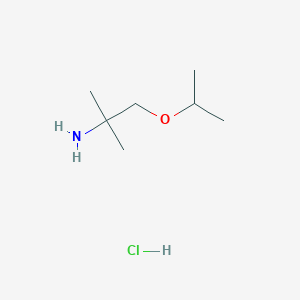

![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)
![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)

![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)
![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
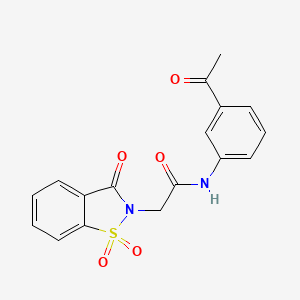
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)
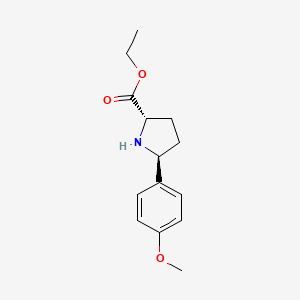
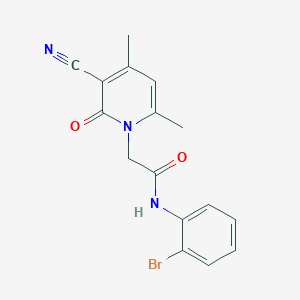
![3-(2-ethylhexyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2570720.png)
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2570722.png)